ESTER DIMÉTHYLIQUE DE BILIVERDINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

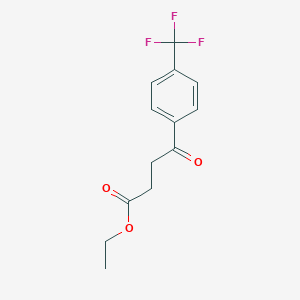

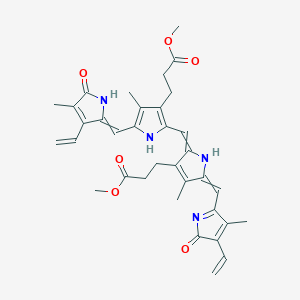

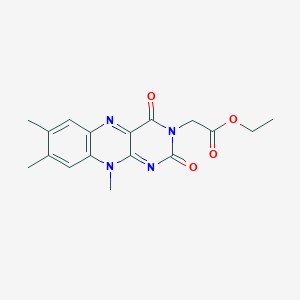

Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate is a complex organic compound characterized by its unique structure comprising multiple pyrrole rings

Applications De Recherche Scientifique

Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialized materials and chemicals.

Mécanisme D'action

Target of Action

Biliverdin Dimethyl Ester (BVE) is a biological endogenous pigment . It has been found to interact with zinc ions, forming a stable coordination complex with a 1:1 stoichiometry . This interaction greatly enhances the fluorescence of the BVE-Zn 2+ complex .

Mode of Action

The interaction between BVE and zinc ions results in a significant increase in the fluorescence quantum yield of the BVE-Zn 2+ complex . This is due to the structural and energetic stability of BVE in the complex . The fluorescence property change after BVE binding to metal ions may provide a guidance for the study of phytochromes or other fluorescence proteins in which BVE acts as chromophores .

Biochemical Pathways

The excited-state dynamics of BVE in solvents have been studied using femtosecond and picosecond time-resolved absorption and fluorescence spectroscopy . In aprotic solvents, a 2 ps non-radiative decay accounts for 95% of the excited-state population loss . In protic solvents, the dynamics are more complex due to hydrogen bond interactions between solute and solvent .

Pharmacokinetics

Its excited-state dynamics in different solvents have been investigated . These studies can provide insights into the ADME properties of BVE, particularly its distribution and metabolism, as the solvents can mimic different physiological environments.

Result of Action

The interaction of BVE with zinc ions results in a significant increase in the fluorescence quantum yield of the BVE-Zn 2+ complex . This property makes BVE a potential chromophore in far-red fluorescent proteins being developed for bio-imaging .

Action Environment

The action of BVE is influenced by the environment. For instance, the fluorescence of BVE-Zn 2+ complex is greatly enhanced in the presence of zinc ions . Moreover, the excited-state dynamics of BVE vary depending on the solvent, indicating that the environment can influence the action, efficacy, and stability of BVE .

Analyse Biochimique

Biochemical Properties

Biliverdin Dimethyl Ester is known to interact with various enzymes and proteins. It is produced when heme undergoes reductive ring cleavage at the α-methene bridge catalyzed by heme oxygenase . It is subsequently reduced by biliverdin reductase to bilirubin IXα, which is a potent endogenous antioxidant . Biliverdin Dimethyl Ester, through interaction with biliverdin reductase, also initiates signaling pathways leading to anti-inflammatory responses and suppression of cellular pro-inflammatory events .

Cellular Effects

Biliverdin Dimethyl Ester has been found to have significant effects on various types of cells and cellular processes. It serves as a chromophore in far-red fluorescent proteins being developed for bio-imaging . The strength for fluorescence of Biliverdin Dimethyl Ester-Zn 2+ complex is greatly enhanced and fluorescence quantum yield can increase to 5% .

Molecular Mechanism

The molecular mechanism of Biliverdin Dimethyl Ester involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In aprotic solvents, a 2 ps non-radiative decay accounts for 95% of the excited-state population loss . In addition, a minor 30 ps emissive decay pathway is likely associated with an incomplete isomerization process around the C15=C16 double bond that results in a flip of the D-ring .

Temporal Effects in Laboratory Settings

The effects of Biliverdin Dimethyl Ester over time in laboratory settings have been studied using ultrafast spectroscopy. The results show that Biliverdin Dimethyl Ester can form a stable coordination complex with zinc with 1:1 stoichiometry in solution . The stability, degradation, and long-term effects on cellular function of Biliverdin Dimethyl Ester have been observed in in vitro or in vivo studies .

Metabolic Pathways

Biliverdin Dimethyl Ester is involved in the metabolic pathway of heme degradation. Heme is broken down by heme oxygenase to produce biliverdin, which is then reduced to bilirubin by biliverdin reductase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BILIVERDIN DIMETHYL ESTER involves multiple steps, typically starting with the formation of the pyrrole rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can alter the functional groups within the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]butanoate

- Methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]pentanoate

Uniqueness

The uniqueness of BILIVERDIN DIMETHYL ESTER lies in its specific structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Propriétés

Numéro CAS |

10035-62-8 |

|---|---|

Formule moléculaire |

C35H38N4O6 |

Poids moléculaire |

610.7 g/mol |

Nom IUPAC |

methyl 3-[(2Z,5Z)-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate |

InChI |

InChI=1S/C35H38N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42)/b26-15-,29-16-,30-17- |

Clé InChI |

JOYVAVFUXFUFHN-FKRHKEIZSA-N |

SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)OC |

SMILES isomérique |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)/N/C1=C\C4=NC(=O)C(=C4C)C=C)CCC(=O)OC |

SMILES canonique |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)OC |

Pictogrammes |

Irritant |

Synonymes |

3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid Dimethyl Ester; Biliverdin IXα Dimethyl Ester; Biliverdin Dimethyl Ester; Biliverdine IX α Dimethyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)

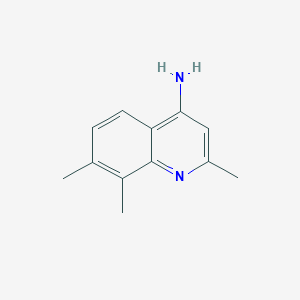

![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)

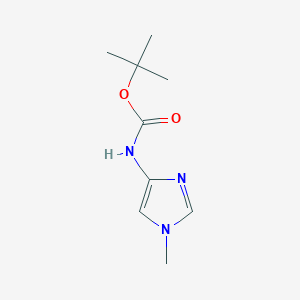

![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)